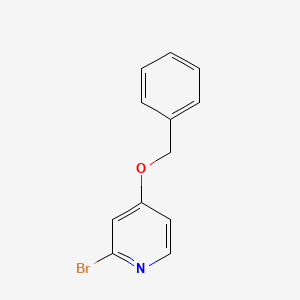

4-(Benzyloxy)-2-bromopyridine

Übersicht

Beschreibung

4-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, selectively brominating the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution with nucleophiles under specific conditions.

Key Reactions:

-

Ammonolysis: Reacts with amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) to form 2-amino derivatives .

-

Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) yields 2-alkoxy products .

Experimental Data:

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Benzylamine | DMF | 80°C | 85% | 2-(Benzylamino) derivative |

| Sodium methoxide | THF | 60°C | 78% | 2-Methoxy derivative |

Mechanism:

The reaction proceeds via a two-step SNAr pathway:

-

Deprotonation of the pyridine ring by a base (e.g., NaH) to generate a resonance-stabilized intermediate.

-

Attack by the nucleophile at the electrophilic C2 position .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or nickel-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis:

Conditions:

b. Negishi Coupling

Zinc organometallics (e.g., ZnEt₂) couple efficiently at the brominated position:

Conditions:

Oxidation of the Benzyloxy Group

The benzyl ether moiety can be oxidized to a carbonyl group:

Reagents and Outcomes:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 4-(Phenoxy)pyridine-2-ol | 45% |

| CrO₃/H₂SO₄ | Acetone, 0°C → rt | 4-Ketopyridine derivative | 60% |

Mechanistic Insight:

Oxidation proceeds via radical intermediates, with KMnO₄ favoring C–O bond cleavage over ring oxidation.

Reduction Reactions

Controlled reduction of the pyridine ring or substituents:

a. Pyridine Ring Hydrogenation

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol

-

Pressure: 1 atm

-

Yield: 95%.

b. Debromination

Zinc dust in acetic acid removes the bromine atom:

Yield: 88% .

Functionalization via Directed Ortho-Metalation

Directed by the benzyloxy group, lithiation at the 3-position enables further derivatization:

Example:

-

Lithiation:

-

Electrophilic Quench:

Radical Bromination Adjacent to Oxygen

Under radical initiators (e.g., AIBN), bromine adds to the benzyl group:

Conditions:

-

Reagent: NBS (1.2 eq)

-

Initiator: AIBN (0.1 eq)

-

Solvent: CCl₄

-

Yield: 65%.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Benzyloxy)-2-bromopyridine is utilized as an intermediate in the development of bioactive molecules. Its derivatives have shown promise in pharmaceutical research, particularly in targeting diseases such as tuberculosis and cancer:

- Antimycobacterial Activity : A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain, comparable to first-line drugs like isoniazid .

- Cancer Research : Compounds derived from this compound have been evaluated for their anticancer properties, showing potential in inhibiting specific kinases involved in cancer pathways .

Organic Synthesis

The compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, enabling the creation of new chemical entities with potential biological activities .

Case Study 1: Antimycobacterial Evaluation

A research team synthesized 27 derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated them against M. tuberculosis. Two compounds exhibited minimal inhibitory concentrations similar to isoniazid, demonstrating their potential as new therapeutic agents against tuberculosis .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were assessed for their ability to inhibit cancer cell proliferation. These compounds showed dose-dependent inhibition in breast cancer cell lines (MCF7), indicating their potential utility in cancer treatment .

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-bromopyridine largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the bromine atom can participate in halogen bonding, influencing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)benzyl chloride

- 4-(Benzyloxy)phenol

Comparison: 4-(Benzyloxy)-2-bromopyridine is unique due to the presence of both a benzyloxy group and a bromine atom on a pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the bromine atom or the pyridine ring .

Biologische Aktivität

4-(Benzyloxy)-2-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and applications in drug discovery.

This compound is characterized by its unique molecular structure, which includes a bromine atom and a benzyloxy group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 236.11 g/mol. The presence of the benzyloxy group enhances lipophilicity, which is crucial for biological activity.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis. A series of compounds, including those derived from this compound, were synthesized and evaluated for their ability to inhibit the growth of drug-susceptible and drug-resistant strains of M. tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating promising antimycobacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, studies have shown that compounds containing the benzyloxy moiety can form hydrogen bonds with active site residues in target enzymes, enhancing their inhibitory effects . The binding affinity and selectivity for targets such as monoamine oxidase (MAO) isoforms have also been investigated, revealing that certain derivatives act as effective inhibitors .

Selectivity and Toxicity

In vitro studies assessing the selectivity of these compounds demonstrated that they exhibit low cytotoxicity towards normal cell lines (e.g., Vero and HepG2 cells), suggesting a favorable therapeutic index. This selectivity is crucial for developing safe therapeutic agents .

Study 1: Synthesis and Evaluation

A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, where some compounds displayed significant activity against M. tuberculosis with MIC values similar to established treatments. The study emphasized structure-activity relationships (SAR) that guide further optimization for enhanced efficacy .

Study 2: Inhibition Studies

Another investigation focused on the inhibition of human monoamine oxidase B (hMAO-B) by benzyloxy-substituted compounds. The findings indicated that specific derivatives had high selectivity indices and binding affinities (Ki values around 0.030 μM), demonstrating their potential as therapeutic agents for neurological disorders .

Data Tables

| Compound Name | Biological Activity | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Antimycobacterial | 0.5 | >100 |

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Antimycobacterial | 0.25 | >80 |

| Benzyloxy chalcone derivatives | MAO-B inhibition | N/A | 287.600 |

Eigenschaften

IUPAC Name |

2-bromo-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZRTHVNQCIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.